1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
1-(3,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a sulfanyl group and a dimethylphenyl group attached to the imidazole ring
Mechanism of Action
Target of Action
The compound 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as Eltrombopag, primarily targets the thrombopoietin receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .
Mode of Action
Eltrombopag acts as a thrombopoietin receptor agonist . It binds to the thrombopoietin receptor and activates it, mimicking the action of natural thrombopoietin . This leads to increased proliferation and differentiation of megakaryocytes, the cells that produce platelets .
Biochemical Pathways
The activation of the thrombopoietin receptor by Eltrombopag triggers the JAK-STAT signaling pathway . This pathway is involved in cell proliferation and differentiation, leading to an increase in the production of platelets .
Pharmacokinetics
Eltrombopag exhibits a bioavailability of approximately 52% . It undergoes extensive metabolism in the liver, primarily through the CYP1A2 and CYP2C8 enzymes . The elimination half-life of Eltrombopag is between 21 to 35 hours . It is excreted via feces (59%) and urine (31%) .
Result of Action
The primary result of Eltrombopag’s action is an increase in platelet counts . This makes it useful in treating conditions characterized by low platelet counts, such as chronic immune thrombocytopenia and severe aplastic anemia .
Action Environment
The action of Eltrombopag can be influenced by various environmental factors. For instance, its degradation rate is observed when the drug is refrigerated (4 °C) for 19 days or frozen (− 20 °C) for 101 days . This suggests that the storage conditions can significantly impact the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of 3,4-dimethylbenzaldehyde with thiourea under acidic conditions to form the intermediate 3,4-dimethylphenylthiourea. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired imidazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as solvent choice, reaction time, and temperature is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-2-thiohydantoin: Similar structure but with a different heterocyclic ring.
1-(3,4-Dimethylphenyl)-2-mercaptoimidazole: Contains a mercapto group instead of a sulfanyl group.
1-(3,4-Dimethylphenyl)-2-thiosemicarbazide: Features a thiosemicarbazide moiety.
Uniqueness
1-(3,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9(5-8(7)2)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMZEDQLNSSSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CNC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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